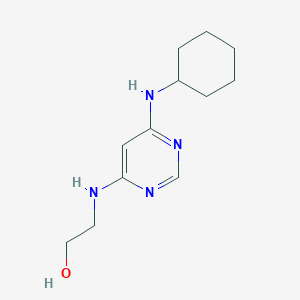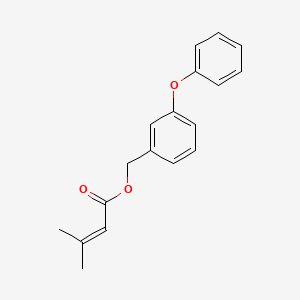![molecular formula C21H15N3OS B8462088 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde](/img/structure/B8462088.png)
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde
Descripción general
Descripción
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. The presence of a methylthio group and a phenyl group further enhances its chemical properties and potential applications. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
The synthesis of 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one, followed by a series of redox reactions, bromination, and cross-coupling reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include palladium catalysts, organoboron reagents, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrido[2,3-d]pyrimidin-7-ones have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and cancer progression . The compound’s ability to modulate these molecular targets makes it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds also feature fused bicyclic structures with nitrogen atoms in the rings. the presence of the methylthio and phenyl groups in this compound imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.
Similar Compounds
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
- 4-(Methylthio)benzaldehyde
Propiedades
Fórmula molecular |
C21H15N3OS |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde |
InChI |
InChI=1S/C21H15N3OS/c1-26-21-22-12-17-11-18(15-5-3-2-4-6-15)19(23-20(17)24-21)16-9-7-14(13-25)8-10-16/h2-13H,1H3 |
Clave InChI |
VNTAXOXDRFNMJU-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=NC(=C(C=C2C=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B8462041.png)








